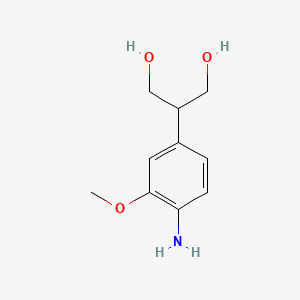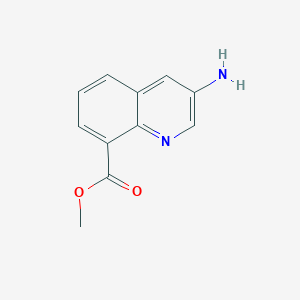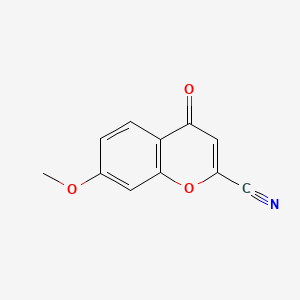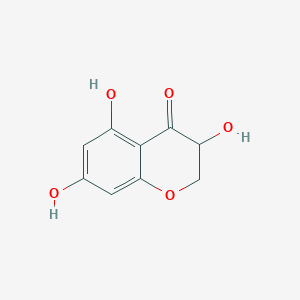![molecular formula C11H9N3O B11900737 7-Methoxyimidazo[1,2-a]quinoxaline CAS No. 39744-68-8](/img/structure/B11900737.png)
7-Methoxyimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyimidazo[1,2-a]quinoxaline is a heterocyclic compound belonging to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused with a quinoxaline ring, with a methoxy group attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the use of phenyliodine(III) dicyclohexanecarboxylate as a reagent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoquinoxalines.
Scientific Research Applications
7-Methoxyimidazo[1,2-a]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antifungal activity against phytopathogenic fungi.
Medicine: Shows potential as an anticancer agent, particularly against melanoma and other cancer cell lines.
Industry: Potential use as a fungicide in agriculture.
Mechanism of Action
The mechanism of action of 7-Methoxyimidazo[1,2-a]quinoxaline involves disrupting cellular processes in target organisms. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In cancer cells, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities.
Imidazo[1,2-a]pyridine: Shares structural similarities but differs in biological activity and applications.
Uniqueness: 7-Methoxyimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the 7th position plays a crucial role in its antifungal and anticancer properties .
Properties
CAS No. |
39744-68-8 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
7-methoxyimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H9N3O/c1-15-8-2-3-10-9(6-8)13-7-11-12-4-5-14(10)11/h2-7H,1H3 |
InChI Key |
WDZYHPBGLGNUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CN=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)



![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)








